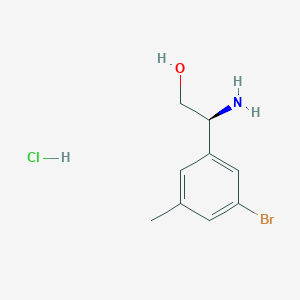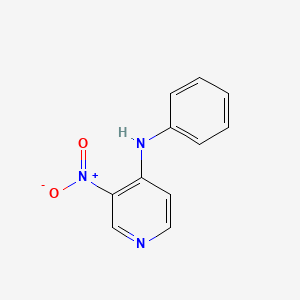
(2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride is a chemical compound that has been widely used in scientific research. It is a chiral compound that has two enantiomers, and the hydrochloride salt is commonly used due to its solubility in water.
Mecanismo De Acción
The mechanism of action of ((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride is not well understood. However, it is believed to interact with proteins and enzymes in the body, leading to changes in their activity. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(this compound)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant activity, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. Additionally, it has been shown to have analgesic activity, which can reduce pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride in lab experiments is its chiral nature. This allows researchers to study the effects of different enantiomers on biological systems. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the use of ((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride in scientific research. One area of interest is the development of new chiral surfactants and chiral stationary phases for chromatography. Additionally, the compound could be used as a building block in the synthesis of new drugs or as a ligand in the preparation of metal complexes for catalysis. Finally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of (this compound)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride.
Métodos De Síntesis
The synthesis of ((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride is a complex process that involves several steps. The first step is the synthesis of 3-bromo-5-methylphenylacetic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with (S)-2-amino-1-propanol in the presence of a base to yield (this compound)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol. The final step involves the addition of hydrochloric acid to the compound to form the hydrochloride salt.
Aplicaciones Científicas De Investigación
((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride has been used in various scientific research studies. It has been used as a chiral building block in the synthesis of various compounds. It has also been used as a ligand in the preparation of metal complexes. Additionally, it has been used in the synthesis of novel chiral surfactants and chiral stationary phases for chromatography.
Propiedades
IUPAC Name |
(2S)-2-amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6-2-7(9(11)5-12)4-8(10)3-6;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRVCBZKJVOMGZ-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)Br)[C@@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2856341.png)

![2-[(2,4-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2856343.png)
![2-[[2-(2-methoxyanilino)-2-oxoethyl]disulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2856344.png)



![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2856349.png)
![3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2856350.png)

![N-[(1-Cyclobutylpyrazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide](/img/structure/B2856357.png)
![2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2856358.png)